molecular formula C19H19FN2O2 B14979774 4-(2-Fluorophenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(2-Fluorophenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B14979774
M. Wt: 326.4 g/mol
InChI Key: NYGIDHMFPJLMRH-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex heterocyclic compound that features a unique combination of fluorine, methyl groups, and an oxazole ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted oxazole-quinoline derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the oxazole and quinoline rings facilitate its interaction with biological macromolecules. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its specific combination of a fluorine atom, multiple methyl groups, and the fused oxazole-quinoline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C19H19FN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3

InChI Key

NYGIDHMFPJLMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4F

Origin of Product

United States

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